
tert-Butyl 1-(3,3-dimethyl-2-oxobutyl)piperidin-4-ylcarbamate
Overview
Description
tert-Butyl 1-(3,3-dimethyl-2-oxobutyl)piperidin-4-ylcarbamate is a synthetic organic compound with a complex structure It is characterized by the presence of a tert-butyl group, a piperidine ring, and a carbamate functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 1-(3,3-dimethyl-2-oxobutyl)piperidin-4-ylcarbamate typically involves multiple steps. One common method starts with the preparation of the piperidine ring, followed by the introduction of the tert-butyl group and the carbamate functional group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis, while maintaining strict control over reaction parameters to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 1-(3,3-dimethyl-2-oxobutyl)piperidin-4-ylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
tert-Butyl 1-(3,3-dimethyl-2-oxobutyl)piperidin-4-ylcarbamate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic uses, including as a drug candidate.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl 1-(3,3-dimethyl-2-oxobutyl)piperidin-4-ylcarbamate involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to changes in cellular function. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine derivatives and carbamate-containing molecules. Examples include:
- tert-Butyl 1-(2-oxopropyl)piperidin-4-ylcarbamate
- tert-Butyl 1-(3-oxobutyl)piperidin-4-ylcarbamate
Uniqueness
tert-Butyl 1-(3,3-dimethyl-2-oxobutyl)piperidin-4-ylcarbamate is unique due to its specific combination of functional groups and structural features
Biological Activity
tert-Butyl 1-(3,3-dimethyl-2-oxobutyl)piperidin-4-ylcarbamate is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological activity, including antibacterial properties, potential neuroprotective effects, and mechanisms of action.
Chemical Structure and Properties
The compound is characterized by its molecular formula and a molecular weight of approximately 298.42 g/mol. Its structure includes a piperidine ring, a tert-butyl group, and a 3,3-dimethyl-2-oxobutyl moiety, which contribute to its unique biological properties.
Property | Details |
---|---|
Molecular Formula | |
Molecular Weight | 298.42 g/mol |
Structural Features | Piperidine ring, tert-butyl group, carbamate functional group |
Antibacterial Properties
Research indicates that this compound exhibits significant antibacterial activity. It has shown effectiveness against various Gram-positive bacteria, including:
- Methicillin-resistant Staphylococcus aureus (MRSA)
- Vancomycin-resistant Enterococcus faecium (VREfm)
The compound's ability to inhibit biofilm formation further enhances its potential as a therapeutic agent for treating infections resistant to conventional antibiotics.
Neuroprotective Effects
Preliminary studies suggest that compounds with similar structural features may possess neuroprotective effects. These effects could be relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The exact mechanisms remain under investigation but may involve modulation of neuroinflammatory pathways and protection against oxidative stress .
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to changes in cellular function. Further research is needed to elucidate the precise molecular targets involved in its antibacterial and neuroprotective activities .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Antibacterial Efficacy : A study demonstrated that the compound inhibited the growth of MRSA and VREfm in vitro. The minimum inhibitory concentration (MIC) values were significantly lower than those for conventional antibiotics, indicating strong antibacterial potential.
- Neuroprotection : In a model of oxidative stress-induced cell death, this compound was found to reduce cell death rates significantly compared to control groups, suggesting its potential as a neuroprotective agent .
Properties
IUPAC Name |
tert-butyl N-[1-(3,3-dimethyl-2-oxobutyl)piperidin-4-yl]carbamate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30N2O3/c1-15(2,3)13(19)11-18-9-7-12(8-10-18)17-14(20)21-16(4,5)6/h12H,7-11H2,1-6H3,(H,17,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZDQOVJTMMZYBH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)CN1CCC(CC1)NC(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601125863 | |
Record name | Carbamic acid, N-[1-(3,3-dimethyl-2-oxobutyl)-4-piperidinyl]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601125863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.42 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1286273-97-9 | |
Record name | Carbamic acid, N-[1-(3,3-dimethyl-2-oxobutyl)-4-piperidinyl]-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1286273-97-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carbamic acid, N-[1-(3,3-dimethyl-2-oxobutyl)-4-piperidinyl]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601125863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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